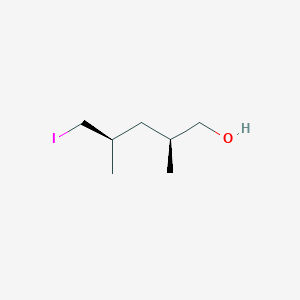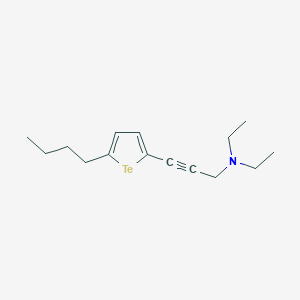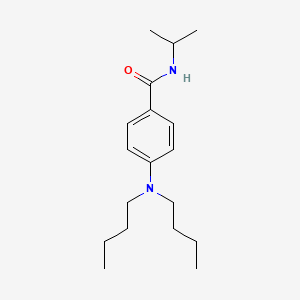
(2S,4R)-5-iodo-2,4-dimethylpentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-5-iodo-2,4-dimethylpentan-1-ol is an organic compound characterized by the presence of an iodine atom, two methyl groups, and a hydroxyl group attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-5-iodo-2,4-dimethylpentan-1-ol typically involves the iodination of a suitable precursor. One common method is the reaction of 2,4-dimethylpentan-1-ol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction proceeds via the formation of an intermediate, which is then converted to the desired product through a series of steps involving purification and isolation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-5-iodo-2,4-dimethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to form a corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products
Oxidation: The major products include 2,4-dimethylpentan-1-one or 2,4-dimethylpentanal.
Reduction: The major product is 2,4-dimethylpentane.
Substitution: The major products vary depending on the substituent introduced, such as 2,4-dimethylpentan-1-amine or 2,4-dimethylpentan-1-ol derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-5-iodo-2,4-dimethylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving the modification of biomolecules and the investigation of biological pathways.
Medicine: It serves as a precursor in the development of pharmaceutical agents and diagnostic tools.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S,4R)-5-iodo-2,4-dimethylpentan-1-ol involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with other molecules. These interactions play a crucial role in the compound’s biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4R)-5-iodo-2,4-dimethylheptane: Similar in structure but with a longer carbon chain.
(2S,4R)-4-iodo-2,4-dimethylpentan-1-ol: Similar in structure but with the iodine atom at a different position.
(2S,4R)-5-bromo-2,4-dimethylpentan-1-ol: Similar in structure but with a bromine atom instead of iodine.
Uniqueness
(2S,4R)-5-iodo-2,4-dimethylpentan-1-ol is unique due to the specific positioning of the iodine atom and the two methyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
913183-57-0 |
|---|---|
Molekularformel |
C7H15IO |
Molekulargewicht |
242.10 g/mol |
IUPAC-Name |
(2S,4R)-5-iodo-2,4-dimethylpentan-1-ol |
InChI |
InChI=1S/C7H15IO/c1-6(4-8)3-7(2)5-9/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
DOZXIMGRZSFOPF-RQJHMYQMSA-N |
Isomerische SMILES |
C[C@@H](C[C@@H](C)CI)CO |
Kanonische SMILES |
CC(CC(C)CI)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-(Dibenzylamino)phenyl]but-2-enoic acid](/img/structure/B14192585.png)

![3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192604.png)




![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)




